molecular formula C24H20BrClN2O2 B5342095 4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide

4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5342095
M. Wt: 483.8 g/mol
InChI Key: VLEUPIFWKFNIAH-CJLVFECKSA-N
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Description

4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as BCVB and belongs to the class of compounds called benzamides.

Mechanism of Action

The mechanism of action of BCVB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, BCVB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
BCVB has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the aggregation of beta-amyloid peptides. It has also been shown to have antihypertensive effects, as it can reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCVB in lab experiments is its relatively low toxicity, as it has been shown to be well-tolerated in animal models. Additionally, its ability to inhibit the activity of HDACs and bind to the dopamine D2 receptor makes it a useful tool for studying the regulation of gene expression and behavior. However, one limitation of using BCVB in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several potential future directions for research on BCVB. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with HDACs and the dopamine D2 receptor. Finally, future research could focus on developing more efficient synthesis methods for BCVB, as well as improving its solubility and bioavailability.

Synthesis Methods

The synthesis of BCVB involves several steps, starting from the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-chloroaniline to produce 4-bromo-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with N-phenethyl-2-aminobenzamide in the presence of triethylamine and palladium on carbon to yield BCVB. The yield of this reaction is around 50%, and the purity of the final product can be increased by recrystallization.

Scientific Research Applications

BCVB has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, BCVB has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c25-20-10-8-19(9-11-20)23(29)28-22(16-18-6-12-21(26)13-7-18)24(30)27-15-14-17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUPIFWKFNIAH-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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